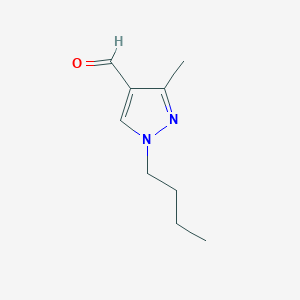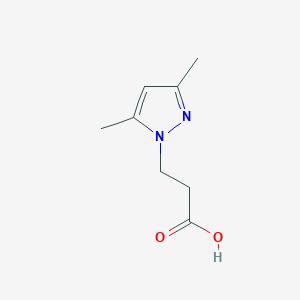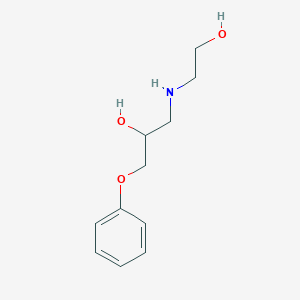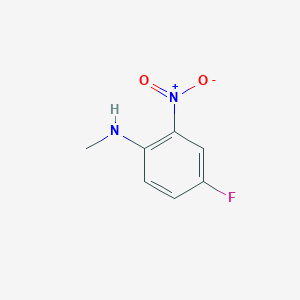![molecular formula C10H11N3OS B1305527 5-(2-Ethoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine CAS No. 50616-29-0](/img/structure/B1305527.png)
5-(2-Ethoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Ethoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine is a chemical compound with the molecular formula C10H11N3OS and a molecular weight of 221.28 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 5-(2-Ethoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine consists of a thiadiazole ring attached to an ethoxyphenyl group and an amine group . The thiadiazole ring is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms .Aplicaciones Científicas De Investigación
Proteomics Research
5-(2-Ethoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine: is utilized in proteomics research, which involves the large-scale study of proteins, particularly their structures and functions . This compound is used as a reagent or a building block for synthesizing more complex molecules that interact with proteins to understand their behavior in biological systems.
Pharmaceutical Testing
In the pharmaceutical industry, this compound is employed for testing and quality control purposes. It serves as a reference standard to ensure the accuracy of analytical methods used in the development and testing of new drugs .
Biological Activity Profiling
Thiadiazole derivatives, including 5-(2-ethoxyphenyl)-1,3,4-thiadiazol-2-amine , are known for their diverse biological activities. They are often screened for potential antiviral, anti-inflammatory, anticancer, and antimicrobial properties, contributing to the discovery of new therapeutic agents .
Genotoxicity Studies
This compound may also be used in genotoxicity studies to understand its effects on genetic material. Such studies are crucial for assessing the safety profile of new drug candidates and for regulatory compliance .
Direcciones Futuras
The future directions for research on 5-(2-Ethoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine and similar compounds could include further exploration of their potential biological activities. For instance, compounds with a similar 1,3,4-thiadiazol scaffold have shown promise as anticonvulsant agents , suggesting potential avenues for future research.
Propiedades
IUPAC Name |
5-(2-ethoxyphenyl)-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c1-2-14-8-6-4-3-5-7(8)9-12-13-10(11)15-9/h3-6H,2H2,1H3,(H2,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAFVCVLKNXTRGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NN=C(S2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Ethoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[3-(1H-imidazol-1-yl)propyl]amino}-4-oxobutanoic acid](/img/structure/B1305449.png)


![3-((4-Sulfamoylphenyl)carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1305458.png)
![N-(2-Benzo[1,3]dioxol-5-yl-ethyl)-2-(4-methyl-benzyl)-succinamic acid](/img/structure/B1305462.png)




![2-{[(4-Fluorophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B1305479.png)

